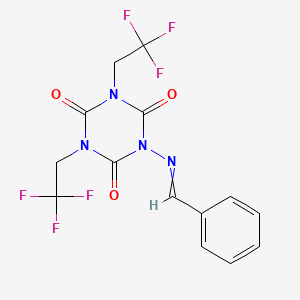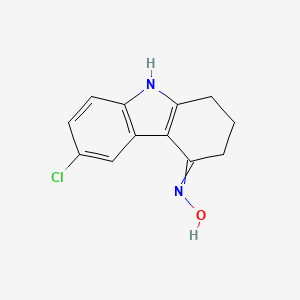
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is a chiral molecule with significant importance in various fields of chemistry and biology. This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioate, which is a derivative of tartaric acid, and (1R,2S)-2-phenylcyclopropan-1-amine, a cyclopropane derivative with a phenyl group. The stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves several steps, starting from readily available starting materials. One common method involves the resolution of racemic mixtures using chiral catalysts or reagents to obtain the desired enantiomers. The preparation of (2R,3R)-2,3-dihydroxybutanedioate can be achieved through the oxidation of tartaric acid derivatives under controlled conditions . The synthesis of (1R,2S)-2-phenylcyclopropan-1-amine typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomers from racemic mixtures. Advanced methods like enantioselective synthesis using chiral catalysts are also employed to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybutanedioate moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The amine group in the cyclopropane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutanedioate moiety can yield tartaric acid derivatives, while reduction can produce diols .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of stereochemistry in biochemical processes.
Medicine
Industry
Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral catalyst or ligand in asymmetric synthesis is also of significant interest.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2,3-dihydroxybutanedioate
- (1R,2S)-2-phenylcyclopropan-1-amine
- (2S,3S)-2,3-dihydroxybutanedioate
- (1S,2R)-2-phenylcyclopropan-1-amine
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H15NO6-2 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-,9+;1-,2-/m01/s1 |
Clé InChI |
BMMYXZOHOQZKPZ-YFQRKTQFSA-L |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES canonique |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
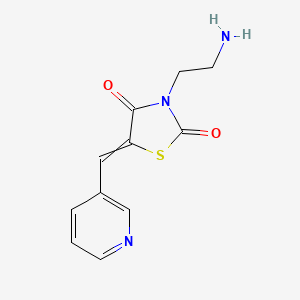
![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
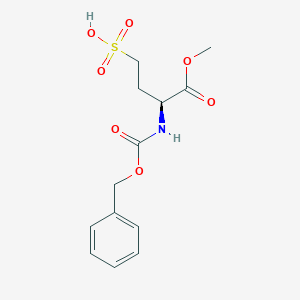
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(methoxymethylcarbamoyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate](/img/structure/B11819813.png)
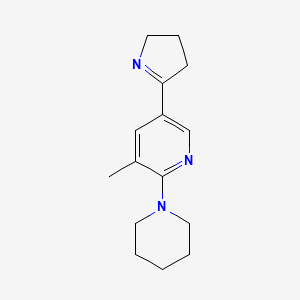
![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
